N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, an isopropyl group, a methoxy group, and a methylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of piperonal with appropriate reagents to form the benzodioxole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives, such as:
- N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles .
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl, methoxy, and sulfonamide groups differentiates it from other benzodioxole derivatives, potentially leading to unique applications and effects .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology. This compound is structurally related to capsaicin, a well-known bioactive molecule, and exhibits notable cytotoxic effects against various cancer cell lines. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H23NO5S with a molecular weight of 377.5 g/mol. The compound features a complex structure that includes:
- Benzodioxole moiety : Known for its role in enhancing biological activity.
- Sulfonamide functional group : Associated with various pharmacological effects.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably, it has shown:
- IC50 value : Approximately 32 µM against the MCF7 breast cancer cell line, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its cytotoxic effects appears to be linked to its structural similarity to capsaicin. Capsaicin is known for its anti-inflammatory and anticancer properties, suggesting that this compound may modulate signaling pathways involved in cancer cell proliferation and survival .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Capsaicin | Vanillyl group | Anti-inflammatory, anticancer |
N-(1,3-benzodioxol-5-ylmethyl)benzenesulfonamide | Benzodioxole moiety | Cytotoxic against cancer cells |
Sulfanilamide | Simple sulfonamide | Antibacterial |
N-(4-hydroxyphenyl)benzenesulfonamide | Hydroxyphenyl group | Anticancer |
This table illustrates how this compound stands out due to its unique combination of structural features that enhance its bioactivity compared to simpler sulfonamides or other analogues.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity in Cancer Cell Lines : In vitro studies demonstrated that the compound effectively induces apoptosis in MCF7 cells through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS) production .
- Combination Therapy Potential : Research suggests that when combined with radiation therapy, this compound significantly enhances the cytotoxic effect on chemoresistant cancer cells, indicating its potential for use in combination therapies .
- Animal Model Studies : Preliminary biodistribution studies in mice have shown promising results regarding tissue uptake and systemic distribution after oral administration, paving the way for further therapeutic development .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-12(2)15-9-19(18(23-4)7-13(15)3)26(21,22)20-10-14-5-6-16-17(8-14)25-11-24-16/h5-9,12,20H,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPKLPLOEMTNFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.